molecular formula C11H15N5 B12725733 9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- CAS No. 195252-02-9

9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl-

Cat. No.: B12725733
CAS No.: 195252-02-9
M. Wt: 217.27 g/mol
InChI Key: VVEHPZBQBATSMK-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes. This particular compound is characterized by the presence of a cyclopropylmethyl group and two N,N-dimethyl groups attached to the purine ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethyl or N,N-dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in cellular signaling pathways and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    9H-Purin-6-amine, N,N,9-trimethyl-: Similar structure but with a trimethyl group instead of cyclopropylmethyl.

    9H-Purin-6-amine, 9-methyl-, 1-oxide: Contains a methyl group and an oxide group.

    9H-purin-6-amine, 9-[5-O-[hydroxy[hydroxy[3-hydroxy-2,2-dimethyl-4-[3-[2-[(2-methyl-1-oxo-2-propen-1-yl)thio]ethyl]amino]-3-oxopropyl]amino]-4-oxobutoxy]phosphinyl]oxy]phosphinyl]-3-O-phosphonopentofuranosyl-: A more complex derivative with multiple functional groups.

Uniqueness

The presence of the cyclopropylmethyl and N,N-dimethyl groups in 9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- imparts unique chemical properties and biological activities compared to its analogs. These structural features may enhance its stability, binding affinity, and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

195252-02-9

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

9-(cyclopropylmethyl)-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C11H15N5/c1-15(2)10-9-11(13-6-12-10)16(7-14-9)5-8-3-4-8/h6-8H,3-5H2,1-2H3

InChI Key

VVEHPZBQBATSMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3CC3

Origin of Product

United States

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